molecular formula C10H8ClN3 B1347174 6-Chloro-2-phenyl-4-pyrimidinamine CAS No. 90799-81-8

6-Chloro-2-phenyl-4-pyrimidinamine

Cat. No. B1347174
CAS RN: 90799-81-8
M. Wt: 205.64 g/mol
InChI Key: WPEJJLBDMKBGII-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of 2-anilinopyrimidines

6-Chloro-2-phenyl-4-pyrimidinamine can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .

Microwave-assisted Synthesis

The compound is used in microwave-assisted synthesis, which is a technique that reduces the reaction time from several hours to a few minutes or seconds compared to conventional heating . This method also results in fewer by-products .

Potential Bioactivity

2-anilinopyrimidines, synthesized using 6-Chloro-2-phenyl-4-pyrimidinamine, are of potential bioactivity . They are known for their biological activity as fungicides and pesticides .

Synthesis of Fungicides and Herbicide Safeners

6-Chloro-2-phenyl-4-pyrimidinamine is used in the synthesis of novel 6-Aryloxy-4-chloro-2-phenylpyrimidines, which have applications as fungicides and herbicide safeners . These compounds have shown promising results against Sclerotinia sclerotiorum and Thanatephorus cucumeris .

Proteomics Research

6-Chloro-2-phenyl-4-pyrimidinamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Lead Compound for Screening Novel Fungicides

The compound is used as a lead compound for screening novel fungicides . A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound .

Mechanism of Action

Target of Action

6-Chloro-2-phenyl-4-pyrimidinamine is a compound used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-phenyl-4-pyrimidinamine. For instance, it has been studied for its effects on ecosystems and its role in pollution management. .

properties

IUPAC Name

6-chloro-2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEJJLBDMKBGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312199
Record name 6-chloro-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenylpyrimidin-4-amine

CAS RN

90799-81-8
Record name 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ice-cold suspension of pyrimidine 3 (44.34 g; 0.197 mol) in DMSO (366 mL) was saturated with ammonia, during which time a solution formed. After 24 h at rt, water (710 mL) was added dropwise. The suspension was cooled in an ice bath for 1 h then collected by filtration and washed with water (500 mL), yielding a light tan powder after drying in vacuo (37.84 g; 93%). LC (method B) tR=16.0 min; 1H NMR (200 MHz, CDCl3) δ 8.33 (m, 2H), 8.44 (m, 3H), 6.32 (s, 1H), 5.12 (brs, 2H); 13C NMR (50.3 MHz, CDCl3) δ 165.1, 164.0, 160.5, 136.7, 131.0, 128.4, 128.4, 101.4; ESIMS 205.9/207.8 (100/34) [MH+].
[Compound]
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44.34 g
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366 mL
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710 mL
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